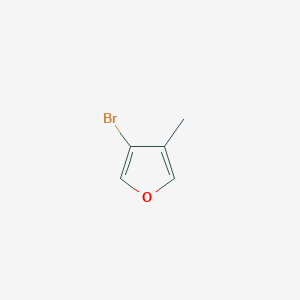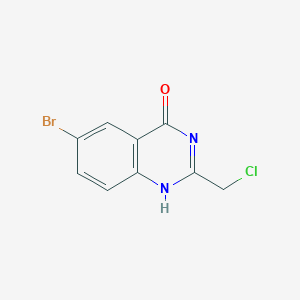
6-bromo-2-(chloromethyl)quinazolin-4(3H)-one
描述
6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromine atom at the 6th position, a chloromethyl group at the 2nd position, and a quinazolinone core structure. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with bromoanthranilic acid.
Formation of Quinazolinone Core: Bromoanthranilic acid is reacted with benzoyl chloride to form 6-bromo-2-phenylquinazolin-4(3H)-one.
Chloromethylation: The quinazolinone derivative is then subjected to chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 2nd position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve efficiency and scalability.
化学反应分析
Types of Reactions
6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and nitrogen atoms.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of azido, cyano, and amino derivatives.
Oxidation: Formation of quinazolinone N-oxides.
Reduction: Formation of reduced quinazolinone derivatives.
科学研究应用
6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiparasitic agent.
Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
6-Bromo-2-phenylquinazolin-4(3H)-one: Lacks the chloromethyl group but shares the quinazolinone core structure.
2-(Chloromethyl)quinazolin-4(3H)-one: Lacks the bromine atom but has the chloromethyl group.
6-Bromoquinazolin-4(3H)-one: Lacks the chloromethyl group but has the bromine atom.
Uniqueness
6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one is unique due to the presence of both bromine and chloromethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications.
属性
IUPAC Name |
6-bromo-2-(chloromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-5-1-2-7-6(3-5)9(14)13-8(4-11)12-7/h1-3H,4H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQRRCDOIGNYEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Sulfosuccinimidyl N-[N'-(D-biotinyl)-6-aminohexanoyl]-6'-aminohexanoate](/img/structure/B65913.png)
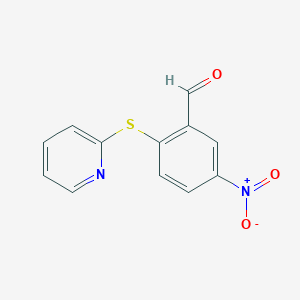
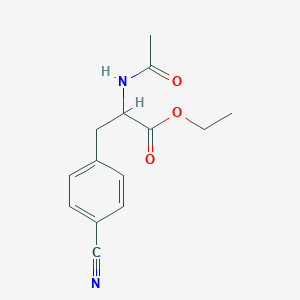
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B65923.png)
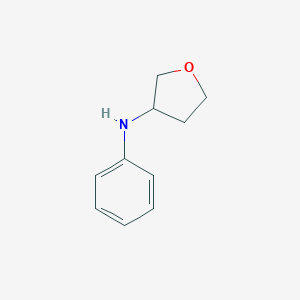

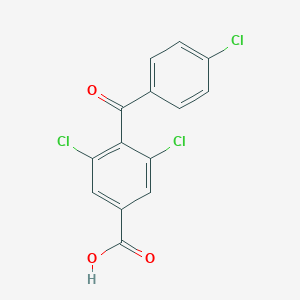
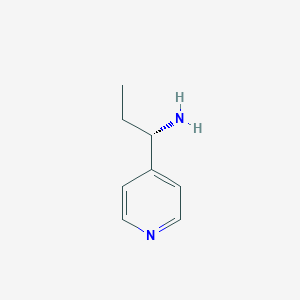
![N-[(2,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B65935.png)
![(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate](/img/structure/B65939.png)
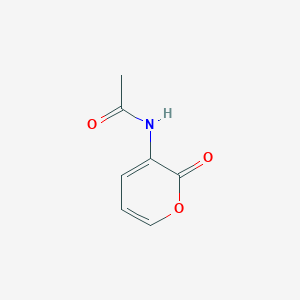
![1H-Imidazo[4,5-b]pyridine](/img/structure/B65942.png)
![6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine](/img/structure/B65945.png)
